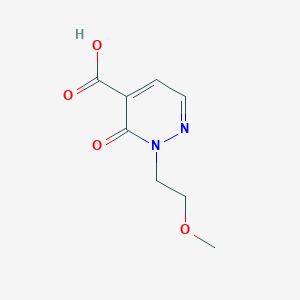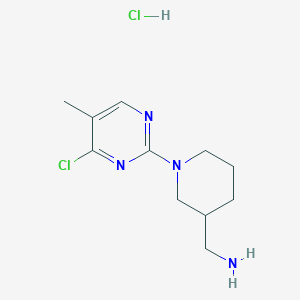![molecular formula C6H7NO B11788386 5,6-Dihydro-4H-furo[2,3-c]pyrrole](/img/structure/B11788386.png)
5,6-Dihydro-4H-furo[2,3-c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-4H-furo[2,3-c]pyrrole: is a heterocyclic compound with the molecular formula C6H7NO . It is a fused bicyclic structure containing both furan and pyrrole rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-furo[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a furan derivative with an amine, followed by cyclization to form the fused ring structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dihydro-4H-furo[2,3-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,6-Dihydro-4H-furo[2,3-c]pyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound has shown potential in biological and medicinal research. It is being investigated for its antimicrobial, antifungal, antiviral, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of pharmaceuticals, agrochemicals, and other high-value products .
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-4H-furo[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparación Con Compuestos Similares
- 5,6-Dihydro-4H-thieno[2,3-c]pyrrole
- 5,6-Dihydro-4H-pyrrolo[2,3-c]pyridine
- 5,6-Dihydro-4H-pyrrolo[2,3-c]pyrimidine
Comparison: Compared to these similar compounds, 5,6-Dihydro-4H-furo[2,3-c]pyrrole is unique due to its furan ring, which imparts distinct chemical and biological properties. The presence of the oxygen atom in the furan ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H7NO |
|---|---|
Peso molecular |
109.13 g/mol |
Nombre IUPAC |
5,6-dihydro-4H-furo[2,3-c]pyrrole |
InChI |
InChI=1S/C6H7NO/c1-2-8-6-4-7-3-5(1)6/h1-2,7H,3-4H2 |
Clave InChI |
MIBXBSBCXVVHSU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)OC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


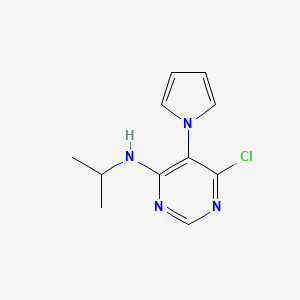

![3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11788316.png)

![3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11788321.png)
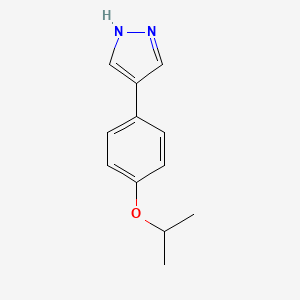
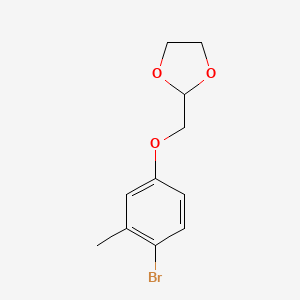
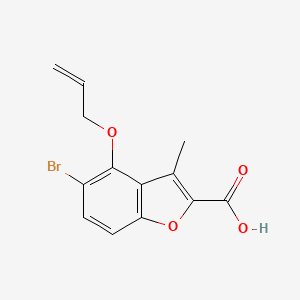
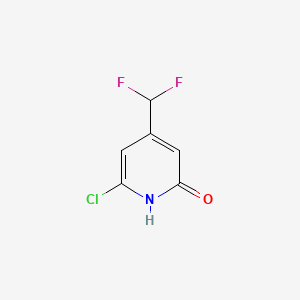


![7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11788363.png)
